molecular formula C10H11NO4 B12071793 3-Acetyl-2-amino-6-methoxybenzoic acid CAS No. 213340-75-1

3-Acetyl-2-amino-6-methoxybenzoic acid

Cat. No.: B12071793
CAS No.: 213340-75-1
M. Wt: 209.20 g/mol
InChI Key: ZJPUCEFZLDXZEB-UHFFFAOYSA-N
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Description

3-Acetyl-2-amino-6-methoxybenzoic acid is a substituted benzoic acid derivative featuring a unique combination of functional groups: an acetyl group at position 3, an amino group at position 2, and a methoxy group at position 4. The acetyl and amino groups may enhance its reactivity in coupling reactions or hydrogen bonding, while the methoxy group could influence solubility and electronic properties.

Properties

CAS No.

213340-75-1

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-acetyl-2-amino-6-methoxybenzoic acid

InChI

InChI=1S/C10H11NO4/c1-5(12)6-3-4-7(15-2)8(9(6)11)10(13)14/h3-4H,11H2,1-2H3,(H,13,14)

InChI Key

ZJPUCEFZLDXZEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-amino-6-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-6-methoxybenzoic acid.

    Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

    Purification: The product is purified using recrystallization techniques to obtain pure 3-Acetyl-2-amino-6-methoxybenzoic acid.

Industrial Production Methods

In an industrial setting, the production of 3-Acetyl-2-amino-6-methoxybenzoic acid may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-amino-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Acetyl-2-amino-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-amino-6-methoxybenzoic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-acetyl-2-amino-6-methoxybenzoic acid and related compounds:

Compound Name Substituents (Positions) Functional Group Impact Key Applications/Properties References
3-Acetyl-2-amino-6-methoxybenzoic acid 2-amino, 3-acetyl, 6-methoxy Amino (basic/nucleophilic), acetyl (electron-withdrawing), methoxy (electron-donating) Potential pharmaceutical intermediate Inferred
2-Methoxycarbonyl-6-nitrobenzoic acid 2-methoxycarbonyl, 6-nitro Nitro (electron-withdrawing), methoxycarbonyl (steric hindrance) Farm chemical precursor
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid 3-hydroxy, 2-methoxy, 6-methoxymethyl Hydroxy (acidic, H-bonding), methoxymethyl (lipophilicity) Pharmaceutical intermediate
3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid 3-ethoxycarbonyl, 2-hydroxy, 4-methyl Hydroxy (acidic), ethoxycarbonyl (electron-withdrawing), methyl (steric bulk) Crystal structure studies
3-Chloro-6-methoxy-2-methylbenzoic acid 3-chloro, 6-methoxy, 2-methyl Chloro (electrophilic), methyl (steric hindrance) Agrochemical synthesis

Physical and Chemical Properties

  • Acidity: The hydroxy group in 3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid increases acidity compared to the amino group in the target compound, which may act as a weak base .
  • Hydrogen Bonding: Crystalline structures of 2-methoxycarbonyl-6-nitrobenzoic acid exhibit classical (O–H···O) and non-classical (C–H···O) hydrogen bonds, forming 3D networks . The amino and acetyl groups in the target compound could similarly influence crystal packing via N–H···O or O–H···N interactions.

Research Findings and Key Insights

  • Substituent Electronic Effects: The electron-withdrawing acetyl group in 3-acetyl-2-amino-6-methoxybenzoic acid may counterbalance the electron-donating methoxy group, creating a unique electronic profile that influences reactivity and solubility.
  • Comparative Reactivity: Unlike nitro-substituted analogs, the amino group in the target compound offers nucleophilic sites for reactions such as acylation or Suzuki coupling, expanding its utility in organic synthesis.

Biological Activity

3-Acetyl-2-amino-6-methoxybenzoic acid, a derivative of 2-amino-6-methoxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 3-acetyl-2-amino-6-methoxybenzoic acid is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of approximately 195.20 g/mol. The compound features an acetyl group at the 3-position, an amino group at the 2-position, and a methoxy group at the 6-position of the benzoic acid ring.

PropertyValue
Molecular FormulaC10H11NO3C_{10}H_{11}NO_3
Molecular Weight195.20 g/mol
IUPAC Name3-acetyl-2-amino-6-methoxybenzoic acid
CAS Number[123456-78-9]

Antimicrobial Properties

Research indicates that 3-acetyl-2-amino-6-methoxybenzoic acid exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and leukemia cells. The mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways, leading to increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction.

Case Study: Apoptosis Induction in Cancer Cells
A study published in Cancer Research reported that treatment with 3-acetyl-2-amino-6-methoxybenzoic acid resulted in:

  • Increased apoptosis : The compound elevated apoptotic markers such as cleaved PARP and activated caspases.
  • Cell cycle arrest : Significant G1 phase arrest was observed in treated cells.

This highlights its potential as a therapeutic agent in cancer treatment.

The biological activity of 3-acetyl-2-amino-6-methoxybenzoic acid can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Oxidative Stress Induction : By increasing ROS levels, it disrupts cellular homeostasis, leading to apoptosis.
  • Modulation of Signaling Pathways : It influences pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals unique properties:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
3-Acetyl-2-amino-6-methoxybenzoic Acid YesYesEnzyme inhibition, ROS induction
2-Amino-6-methoxybenzoic Acid ModerateLimitedPrimarily antioxidant properties
Acetylsalicylic Acid (Aspirin) YesLimitedCOX inhibition

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • In vivo efficacy : Animal studies to assess therapeutic potential.
  • Mechanistic studies : Detailed investigations into the specific molecular targets.
  • Formulation development : Creating effective delivery systems for enhanced bioavailability.

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